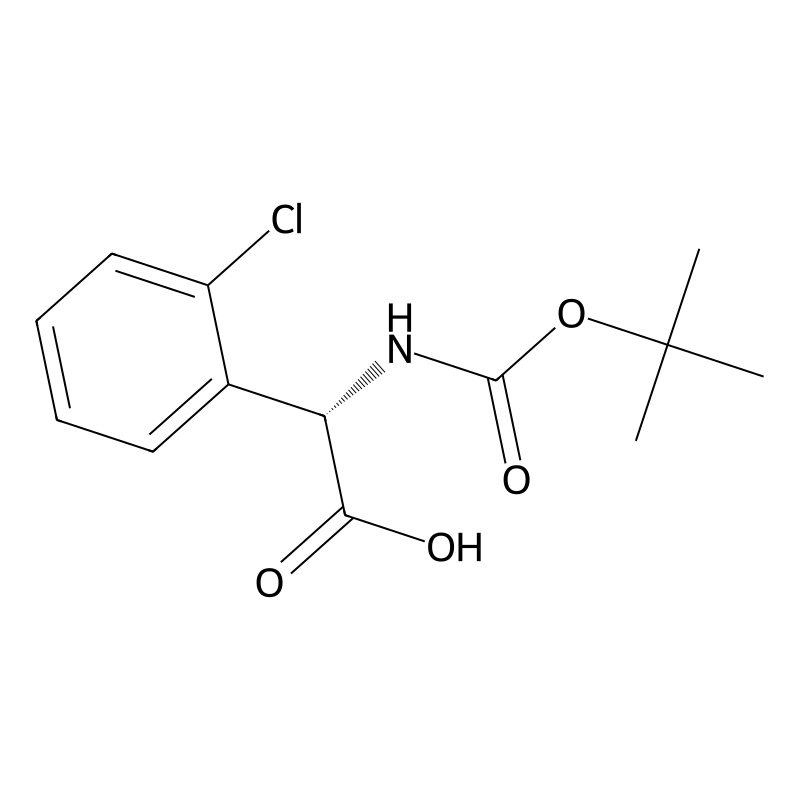

(S)-N-Boc-(2'-Chlorophenyl)Glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

(S)-N-Boc-(2'-Chlorophenyl)Glycine serves as a crucial building block in the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The presence of the Boc (tert-butoxycarbonyl) protecting group on the amino group (N-terminus) allows for selective protection and deprotection during peptide chain assembly. This controlled approach is essential for the creation of specific peptide sequences with desired functionalities [, ].

The 2'-chlorophenyl moiety of (S)-N-Boc-(2'-Chlorophenyl)Glycine introduces a chlorine atom at the 2' position of the phenyl ring. This substitution can influence the hydrophobicity (water-repelling character) and aromatic interactions of the resulting peptide, potentially impacting its binding affinity, conformational stability, and biological activity [, ].

Other Potential Applications

While research on (S)-N-Boc-(2'-Chlorophenyl)Glycine primarily focuses on its role in peptide synthesis, there are indications of its potential applications in other areas:

- Development of novel therapeutic agents: The unique properties of this molecule might be explored for the design of drugs targeting specific diseases [].

- Material science: The incorporation of (S)-N-Boc-(2'-Chlorophenyl)Glycine into functional materials could lead to the development of new materials with desirable properties, such as improved biocompatibility or specific binding capabilities [].

- Amidation Reactions: The Boc group can be removed under acidic conditions, allowing for the formation of amides.

- Esterification: The carboxylic acid functionality can react with alcohols to form esters.

- Coupling Reactions: It can be used in peptide synthesis where it acts as an amino acid building block.

These reactions are facilitated by the stability provided by the Boc protecting group, which prevents unwanted side reactions during synthesis .

Research indicates that (S)-N-Boc-(2'-Chlorophenyl)Glycine exhibits significant biological activity, particularly in the context of drug development. It serves as an intermediate in the synthesis of various pharmaceuticals, including antithrombotic agents like clopidogrel. Its structural modifications allow for enhanced interactions with biological targets, influencing pharmacological properties such as potency and selectivity .

There are several methods for synthesizing (S)-N-Boc-(2'-Chlorophenyl)Glycine:

- Direct Amidation: This method involves reacting glycine with 2-chlorophenylacetic acid in the presence of coupling agents to form the desired product while introducing the Boc group.text

Reaction: Glycine + 2-Chlorophenylacetic Acid → (S)-N-Boc-(2'-Chlorophenyl)Glycine - Chemo-Enzymatic Synthesis: Recent studies have developed enzymatic methods that enhance yield and selectivity, utilizing specific enzymes to catalyze the formation of this compound from simpler precursors .

(S)-N-Boc-(2'-Chlorophenyl)Glycine has several applications:

- Pharmaceutical Synthesis: It is primarily used as an intermediate in the production of various drugs, particularly those targeting cardiovascular diseases.

- Research Tool: The compound is utilized in biochemical studies to explore enzyme mechanisms and interactions due to its unique structural features.

- Peptide Synthesis: It serves as a building block for peptide chains, facilitating the creation of more complex molecules with therapeutic potential .

Interaction studies involving (S)-N-Boc-(2'-Chlorophenyl)Glycine have focused on its role in drug design and development. Research has shown that modifications to its structure can significantly impact binding affinity and selectivity towards specific biological targets. For instance, studies have demonstrated that altering the chlorophenyl substituent can enhance interactions with enzyme active sites, leading to improved pharmacological profiles for related compounds .

Several compounds share structural similarities with (S)-N-Boc-(2'-Chlorophenyl)Glycine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Boc-Glycine | Glycine backbone with Boc group | Commonly used but lacks chlorophenyl substituent |

| (S)-N-Boc-Phenylalanine | Phenyl group instead of chlorophenyl | Different biological activity profile |

| (S)-N-Boc-(4-Chlorophenyl)Glycine | 4-Chlorophenyl substituent | Variation in electronic properties |

| (S)-N-Boc-(3-Chlorophenyl)Glycine | 3-Chlorophenyl substituent | Altered sterics affecting interactions |

The uniqueness of (S)-N-Boc-(2'-Chlorophenyl)Glycine lies in its specific substitution pattern and protective Boc group, which provide distinct reactivity and biological activity compared to these similar compounds .

XLogP3

Sequence

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant